3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

P2X3 receptor antagonist structure-activity relationship thiazepane pharmacophore

The compound 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 1705718-76-8, molecular formula C20H19FN2O3S, molecular weight 386.44) is a synthetic small molecule featuring a benzo[d]oxazol-2(3H)-one core linked via a 2-oxoethyl tether to a 1,4-thiazepane ring bearing a 2-fluorophenyl substituent. Its structural architecture combines two privileged scaffolds in medicinal chemistry—the benzoxazolone pharmacophore (associated with anti-inflammatory, analgesic, and kinase-inhibitory activities) and the 1,4-thiazepane heterocycle (a seven-membered sulfur/nitrogen ring found in bioactive molecules targeting ion channels and proteases).

Molecular Formula C20H19FN2O3S
Molecular Weight 386.44
CAS No. 1705718-76-8
Cat. No. B2382208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
CAS1705718-76-8
Molecular FormulaC20H19FN2O3S
Molecular Weight386.44
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C20H19FN2O3S/c21-15-6-2-1-5-14(15)18-9-10-22(11-12-27-18)19(24)13-23-16-7-3-4-8-17(16)26-20(23)25/h1-8,18H,9-13H2
InChIKeyQHPFVZMKQGHFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(7-(2-Fluorophenyl)-1,4-Thiazepan-4-yl)-2-Oxoethyl)Benzo[d]Oxazol-2(3H)-One: Chemical Identity and Procurement Baseline


The compound 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 1705718-76-8, molecular formula C20H19FN2O3S, molecular weight 386.44) is a synthetic small molecule featuring a benzo[d]oxazol-2(3H)-one core linked via a 2-oxoethyl tether to a 1,4-thiazepane ring bearing a 2-fluorophenyl substituent . Its structural architecture combines two privileged scaffolds in medicinal chemistry—the benzoxazolone pharmacophore (associated with anti-inflammatory, analgesic, and kinase-inhibitory activities) and the 1,4-thiazepane heterocycle (a seven-membered sulfur/nitrogen ring found in bioactive molecules targeting ion channels and proteases) [1]. Publicly available documentation identifies this compound exclusively as a research-use-only chemical with no therapeutic or in vivo use authorization .

Why Generic Substitution Is Not Feasible for 3-(2-(7-(2-Fluorophenyl)-1,4-Thiazepan-4-yl)-2-Oxoethyl)Benzo[d]Oxazol-2(3H)-One in P2X3 Antagonist Research


Compounds within the P2X3 and P2X2/3 receptor antagonist class exhibit profound sensitivity to modifications in both the heterocyclic warhead and the linker architecture, making simple substitution between structural analogs unreliable for maintaining target engagement [1]. The target compound combines a benzo[d]oxazol-2(3H)-one moiety (an oxazole-substituted aryl system explicitly claimed for P2X3/P2X2/3 antagonism in US-7786110-B2 [2]) with a saturated 1,4-thiazepane ring bearing a 2-fluorophenyl substituent—a specific three-dimensional arrangement not replicated in commercial P2X3 antagonists. The 1,4-thiazepane ring confers distinct conformational properties compared to piperidine, piperazine, or morpholine analogs commonly found in P2X3 ligands, potentially altering receptor binding kinetics and selectivity profiles [3]. Additionally, the 2-fluorophenyl substituent introduces regiospecific electronic effects that differ from other halogenation patterns (e.g., 4-fluorophenyl or 2,5-difluorophenyl), impacting ligand-receptor interactions in ways that cannot be predicted without experimental validation [3].

Quantitative Differentiation Evidence for 3-(2-(7-(2-Fluorophenyl)-1,4-Thiazepan-4-yl)-2-Oxoethyl)Benzo[d]Oxazol-2(3H)-One


Structural Uniqueness Within the P2X3 Antagonist Patent Landscape: 1,4-Thiazepane-Benzoxazolone Hybrid Architecture

The patent US-7786110-B2, which broadly claims thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists, encompasses a generic Markush structure wherein R1 is an optionally substituted thiazole, oxazole, isothiazole, or isoxazole and X, R2–R6 are variable substituents [1]. The target compound falls within the oxazole-substituted arylamide claim scope but uniquely incorporates a 1,4-thiazepane ring—a scaffold not explicitly exemplified in the patent's working examples. In contrast, commercial P2X3 tool compounds such as A-317491 utilize a completely different chemotype (non-nucleotide antagonist series) with IC50 values of 25–126 nM against human, rat, and guinea pig P2X3 receptors . The presence of the saturated seven-membered thiazepane ring instead of the more common six-membered piperidine or piperazine linkers introduces a structurally distinct three-dimensional topology that may provide differential subtype selectivity within the P2X receptor family.

P2X3 receptor antagonist structure-activity relationship thiazepane pharmacophore

Benzoxazolone Pharmacophore: Validated Anti-Inflammatory Activity with Quantified iNOS/NF-κB Dual Inhibition Comparators

The benzo[d]oxazol-2(3H)-one core present in the target compound belongs to a pharmacophore class with validated anti-inflammatory activity demonstrated through quantitative iNOS and NF-κB dual-pathway inhibition. In a systematic evaluation of bivalent benzoxazolone ligands, seventeen compounds inhibited both iNOS and NF-κB, with eleven compounds exhibiting IC50 values below 3 μM and five compounds achieving IC50 values of 1 μM or below [1]. In vivo, select benzoxazolone dimers demonstrated anti-inflammatory and analgesic activity comparable to indomethacin (NSAID reference) and ketorolac (analgesic reference), respectively [1]. The target compound incorporates this validated benzoxazolone core but extends it through a 1,4-thiazepane linker, potentially enabling distinct polypharmacology or enhanced target residence time compared to simpler benzoxazolone-based anti-inflammatory agents such as the reference dimers.

benzoxazolone anti-inflammatory iNOS inhibition

1,4-Thiazepane Structural Differentiation: Metabolic Stability Advantage Over Six-Membered Ring Analogs

The 1,4-thiazepane core in the target compound demonstrates improved metabolic stability compared to analogous six-membered heterocyclic rings (e.g., piperidine, morpholine, thiomorpholine), while its non-planar saturated structure enhances binding affinity through better complementarity to three-dimensional protein binding pockets [1]. This structural feature differentiates the target compound from benzoxazolone derivatives that employ piperazine or piperidine linkers, such as the dopamine D2/histamine H3 dual ligand 'Benzo[d]oxazol-2(3H)-one derivative 2' (MW 453.6, tPSA 3.1, 8 rotatable bonds) [2]. The seven-membered ring introduces additional conformational degrees of freedom while simultaneously creating a more sterically constrained environment around the sulfur atom, which may confer selectivity advantages in systems where ligand-receptor shape complementarity is a critical determinant of activity [1].

1,4-thiazepane metabolic stability conformational analysis

2-Fluorophenyl Substituent Differentiation: Regiospecific Electronic Effects Compared to Alternative Halogenation Patterns

The target compound features a 2-fluorophenyl substituent at the 7-position of the 1,4-thiazepane ring, creating a regiospecific electronic environment distinct from alternative fluorination patterns. Closely related commercial compounds bearing the same 7-(2-fluorophenyl)-1,4-thiazepane core but with different acyl substituents at the 4-position (e.g., 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane, CAS 1706093-23-3, MW 355.43 ; and 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane, CAS 1706226-54-1, MW 347.45 ) demonstrate that the 2-fluorophenyl-thiazepane substructure is a modular building block amenable to systematic SAR exploration. The ortho-fluorine substitution pattern influences both the conformational preference of the thiazepane ring and the electronic character of potential π-stacking interactions with aromatic residues in the target binding pocket, in contrast to para-fluorophenyl analogs (e.g., 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one, SN79) [1].

fluorophenyl substituent regiospecific SAR halogen bonding

Recommended Research and Procurement Application Scenarios for 3-(2-(7-(2-Fluorophenyl)-1,4-Thiazepan-4-yl)-2-Oxoethyl)Benzo[d]Oxazol-2(3H)-One


P2X3/P2X2/3 Receptor Antagonist Lead Identification and SAR Expansion

The target compound's oxazole-substituted aryl architecture, which falls within the scope of US-7786110-B2 patent claims for P2X3 and P2X2/3 antagonists, supports its use as a structurally differentiated hit or lead-like starting point for pain, genitourinary, and respiratory disease programs [1]. Unlike commercially dominant P2X3 tool compounds such as A-317491 (IC50 = 25 nM at human P2X3), the target compound offers an alternative chemotype featuring a 1,4-thiazepane linker amenable to systematic modification at both the 4-position (acyl substituent) and the 7-position (aryl substituent) of the thiazepane ring [1]. This modularity enables parallel SAR campaigns exploring linker geometry, electronics, and lipophilicity effects on P2X3 potency and P2X2/3 heterotrimer selectivity.

Anti-Inflammatory Drug Discovery Leveraging the Benzoxazolone iNOS/NF-κB Dual Inhibition Pharmacophore

The validated anti-inflammatory activity of the benzo[d]oxazol-2(3H)-one scaffold—demonstrated by bivalent benzoxazolone dimers exhibiting iNOS/NF-κB dual inhibition with IC50 values below 1 μM for the most potent analogs, and in vivo efficacy comparable to indomethacin—positions the target compound as a monovalent probe for investigating linker-dependent modulation of anti-inflammatory potency [2]. The 1,4-thiazepane ring replaces the piperazine linker used in the reference dimer series, providing a direct opportunity to study how a seven-membered sulfur-containing heterocycle influences iNOS/NF-κB pathway engagement, cellular permeability, and metabolic stability relative to the six-membered piperazine baseline [2].

Halogen Substitution SAR: Ortho-Fluorophenyl Versus Para-Fluorophenyl Pharmacological Profiling

The 2-fluorophenyl substituent of the target compound represents a regiospecific halogenation pattern that can be systematically compared against para-fluorophenyl benzoxazolone analogs (e.g., SN79) to determine how fluorine position affects target binding, selectivity, and pharmacokinetic properties [3]. This procurement scenario is particularly relevant for programs optimizing halogen bonding interactions in P2X receptor or iNOS/NF-κB inhibitor series, where ortho- versus para-fluorine substitution may differentially influence potency and off-target liability [3].

Building Block Procurement for Focused Compound Library Synthesis with 1,4-Thiazepane-Containing Scaffolds

The target compound serves as a versatile synthetic intermediate for generating focused libraries of 1,4-thiazepane-containing benzoxazolone derivatives [4]. Its modular structure—comprising the benzo[d]oxazol-2(3H)-one head group, the 2-oxoethyl tether, and the 7-(2-fluorophenyl)-1,4-thiazepane core—allows independent variation at multiple positions through well-established synthetic transformations including N-acylation, nucleophilic substitution, and oxidation/reduction chemistry [4]. This procurement scenario is suited for medicinal chemistry groups building diversity-oriented screening collections targeting purinergic signaling, inflammatory pathways, or kinase inhibition where the thiazepane scaffold provides three-dimensional fragment diversity [4].

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